Lenalidomide-C6-Br
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24BrN3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |
InChI Key |
FSWUZUYVRZSKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr |
Origin of Product |
United States |
Lenalidomide Co C6 Br: a Defined Chemical Scaffold for Targeted Protein Degradation Applications
Contextualization within Immunomodulatory Imide Drug (IMiD) Chemistry
Lenalidomide-CO-C6-Br is a synthetic chemical compound derived from lenalidomide (B1683929), a key member of the immunomodulatory imide drug (IMiD) class. nih.govfrontiersin.org IMiDs, which also include thalidomide (B1683933) and pomalidomide, are characterized by a shared glutarimide (B196013) ring structure and are renowned for their potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. frontiersin.orgexplorationpub.comnih.gov Lenalidomide itself is a structural analog of thalidomide, developed to enhance its therapeutic activities while mitigating certain adverse effects. explorationpub.comglpbio.com The chemical backbone of Lenalidomide-CO-C6-Br retains the essential phthalimide (B116566) and glutarimide moieties of lenalidomide, which are crucial for its biological activity. nih.gov The modification with a C6 bromoalkyl chain positions this compound as a versatile building block in the development of more complex therapeutic agents, specifically within the field of targeted protein degradation. medchemexpress.com
Functional Role as a Cereblon (CRBN) E3 Ligase Ligand Component
The therapeutic effects of lenalidomide and other IMiDs are mediated through their interaction with Cereblon (CRBN), a substrate receptor protein within the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^). frontiersin.orgnih.govnih.gov By binding to CRBN, IMiDs act as "molecular glues," effectively altering the substrate specificity of the E3 ligase. This redirection leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that would not typically be recognized by the native E3 ligase complex. nih.govnih.gov
Lenalidomide-CO-C6-Br is designed to function as a CRBN-recruiting ligand. medchemexpress.com In the context of Proteolysis-Targeting Chimeras (PROTACs), this compound serves as one of the two key functional ends of the heterobifunctional molecule. PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target's degradation. nih.govnih.gov The lenalidomide-derived portion of Lenalidomide-CO-C6-Br binds to CRBN, while the other end of the molecule, made accessible by the linker, can be attached to a ligand for a specific protein of interest. nih.gov This hijacking of the cellular protein disposal machinery is a powerful strategy for therapeutic intervention, allowing for the targeted elimination of disease-causing proteins. nih.gov
Comprehensive Analysis of the Linker and Functional Group in Lenalidomide-CO-C6-Br
The linker and terminal functional group of Lenalidomide-CO-C6-Br are critical design elements that enable its use as a versatile tool in the construction of PROTACs.
Design Rationale and Significance of the C6 Alkyl Linker Length
The six-carbon (C6) alkyl linker in Lenalidomide-CO-C6-Br is a deliberate design choice aimed at optimizing the formation of a stable and effective ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker are crucial determinants of a PROTAC's efficacy, as they dictate the distance and relative orientation between the target protein and the E3 ligase. explorationpub.comnih.gov
The design of PROTAC linkers is largely an empirical process, often requiring the synthesis and evaluation of a library of linkers with varying lengths and compositions to identify the optimal configuration for a given target. nih.gov Alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most commonly used linkers due to their synthetic accessibility and flexibility. An optimal linker length is essential; a linker that is too short may lead to steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com
The selection of a C6 alkyl linker provides a balance of flexibility and defined length, which has been shown to be effective in various PROTAC designs. This intermediate length is often a starting point in the optimization process, providing a sufficient span to connect the CRBN ligand to a target protein ligand without introducing excessive flexibility that could be entropically unfavorable for ternary complex formation. Studies have shown that both overly short and excessively long linkers can be detrimental to the potency of a PROTAC. nih.gov Therefore, the C6 linker in Lenalidomide-CO-C6-Br represents a rational choice to facilitate the productive assembly of the ternary complex required for targeted protein degradation.
Strategic Utility of the Terminal Bromine (Br) Functional Group for Conjugation
The terminal bromine atom on the C6 alkyl chain of Lenalidomide-CO-C6-Br serves as a highly strategic functional group for the synthesis of PROTACs. Bromine is an excellent leaving group in nucleophilic substitution reactions, making the compound a versatile electrophilic building block. medchemexpress.com This reactivity allows for the straightforward conjugation of the lenalidomide-linker moiety to a wide variety of nucleophilic functional groups present on target protein ligands.
Common nucleophiles used for conjugation include amines, thiols, and alcohols, which can readily displace the bromide to form stable covalent bonds. This synthetic strategy offers a modular and efficient approach to creating libraries of PROTACs for screening and optimization. By starting with the pre-formed Lenalidomide-CO-C6-Br scaffold, researchers can rapidly synthesize a diverse range of PROTACs by coupling it with various target-specific ligands. nih.gov This modularity accelerates the discovery and development of novel protein degraders for therapeutic applications.
Advanced Synthetic Methodologies for Lenalidomide Co C6 Br Based Protac Conjugates
General Principles of Heterobifunctional Degrader Construction
Heterobifunctional degraders, or PROTACs, are ingeniously designed molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). frontiersin.org These bifunctional molecules are comprised of three distinct modular components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. sigmaaldrich.comfrontiersin.orgrsc.org The fundamental principle of PROTAC action is proximity-induced ubiquitination.
The PROTAC molecule acts as a molecular bridge, forming a ternary complex between the target protein and the E3 ligase. sigmaaldrich.comresearchgate.net This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. researchgate.net The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins. frontiersin.orgresearchgate.net After the degradation event, the PROTAC molecule is released and can engage in another catalytic cycle of degradation. uoc.gr
In the context of Lenalidomide-CO-C6-Br, the lenalidomide (B1683929) portion serves as the E3 ligase-recruiting ligand. nih.gov Lenalidomide is a well-characterized ligand for the Cereblon (CRBN) E3 ligase, one of the most successfully harnessed ligases in PROTAC development. uoc.grtocris.com By incorporating this moiety, the building block provides a reliable "anchor" to hijack the CRL4-CRBN complex, setting the stage for the degradation of a desired target protein once the full PROTAC is assembled. portlandpress.com
Chemoselective Reaction Strategies Employing the Bromine Moiety for Target Ligand Attachment
The terminal alkyl bromide of Lenalidomide-CO-C6-Br is a key reactive handle for the final and crucial step of PROTAC synthesis: conjugation to the POI ligand. The bromine atom functions as an effective leaving group in nucleophilic substitution reactions, allowing for the formation of a stable covalent bond between the Lenalidomide-linker construct and the warhead. biochempeg.combroadpharm.comaxispharm.com The chemoselectivity of this approach is vital, as it allows for specific reaction at the linker terminus without affecting the complex functionalities on either the CRBN ligand or the often-intricate POI ligand.
The choice of nucleophile is dictated by the available functional groups on the POI ligand. Common nucleophilic moieties on target ligands that can be exploited for this conjugation include amines, phenols, thiols, and carboxylates. The reaction conditions are typically mild, often involving a base to deprotonate the nucleophile and facilitate the substitution. This strategy provides a straightforward and robust method for completing the synthesis of the final PROTAC molecule.
| Nucleophile on POI Ligand | Resulting Linkage | General Reaction Conditions |
| Primary/Secondary Amine (-NH₂, -NHR) | Alkylated Amine | Aprotic solvent (e.g., DMF, DMSO), non-nucleophilic base (e.g., DIPEA) |
| Phenol (-ArOH) | Aryl Ether | Aprotic solvent (e.g., DMF), base (e.g., K₂CO₃, Cs₂CO₃) |
| Thiol (-SH) | Thioether | Aprotic solvent (e.g., DMF), mild base (e.g., K₂CO₃) |
| Carboxylic Acid (-COOH) | Ester | Aprotic solvent (e.g., DMF), base (e.g., Cs₂CO₃), elevated temperature |
While effective, direct alkylation of certain nucleophiles, such as anilines, can sometimes result in lower yields. frontiersin.org Nonetheless, the use of alkyl halide-terminated linkers remains a prevalent and valuable strategy in PROTAC assembly due to the wide availability of suitable nucleophilic partners on known protein binders. nih.gov
High-Throughput and Modular Synthetic Approaches for PROTAC Library Generation
The optimization of a PROTAC is often an empirical process, where subtle changes to the linker length, composition, or attachment points can dramatically impact the stability and geometry of the ternary complex, and consequently, the degradation efficiency and selectivity. sigmaaldrich.com Therefore, the ability to rapidly synthesize and screen libraries of PROTACs is a significant accelerator for drug discovery programs. rsc.org Lenalidomide-CO-C6-Br is ideally suited for such modular and high-throughput synthetic strategies. sigmaaldrich.comportlandpress.com
The core concept of modular synthesis involves creating collections of pre-functionalized "building blocks" that can be combined in a combinatorial fashion. tocris.comsymeres.com In this paradigm, a library of E3 ligase-linker conjugates with varying linker types (e.g., alkyl, PEG) and reactive handles (e.g., halides, azides, amines, acids) is prepared. synmedchem.com Lenalidomide-CO-C6-Br is a prime example of such a building block. nih.gov This library of CRBN-recruiting modules can then be systematically reacted with a library of POI ligands. sigmaaldrich.com
This modular approach offers several advantages:
Speed: It dramatically reduces the number of synthetic steps required to generate each final PROTAC, as the common E3 ligase-linker portion is pre-assembled. sigmaaldrich.com
Efficiency: Resources are saved by producing the common intermediate in bulk and using it across many parallel reactions. tocris.com
Systematic Optimization: It allows researchers to systematically explore "linkerology," easily generating series of PROTACs where only the linker length or type is varied, providing clear structure-activity relationship (SAR) data. acs.org
Modern drug discovery efforts frequently leverage automated, plate-based synthesis platforms to further enhance throughput. tandfonline.com Reactions are performed in 96- or 384-well plates, often in solvents like DMSO that are compatible with subsequent biological assays. rsc.org This enables "direct-to-biology" screening, where crude reaction mixtures are directly transferred to cell-based assays for evaluation of protein degradation, bypassing time-consuming purification steps for initial hits. nih.govacs.org The straightforward and reliable nature of the nucleophilic substitution reaction with the bromine handle of Lenalidomide-CO-C6-Br makes it highly amenable to these high-throughput, automated workflows. tandfonline.com
Elucidation of Molecular Mechanisms in Lenalidomide Co C6 Br Mediated Protein Degradation
Structural and Kinetic Aspects of Ternary Complex Formation (E3 Ligase-PROTAC-Target Protein)
The formation of a stable ternary complex is the cornerstone of PROTAC activity. precisepeg.com The efficiency of this process is governed by both the structural compatibility and the kinetic parameters of the interacting components. The binding of a PROTAC to its target protein and the E3 ligase can be influenced by cooperativity, where the formation of the binary complex with one protein can either enhance (positive cooperativity) or hinder (negative cooperativity) the binding of the second protein. nih.gov
Computational modeling and biophysical techniques are crucial for understanding the dynamic nature of these ternary complexes. biorxiv.orgnih.gov Molecular dynamics simulations, for instance, can provide insights into the conformational ensembles and energy landscapes of the ternary complex, helping to correlate these features with experimental kinetic and thermodynamic data. biorxiv.org While direct structural data for the Lenalidomide-CO-C6-Br ternary complex is not available, general principles of PROTAC-mediated complex formation can be applied. The lenalidomide (B1683929) moiety binds to the E3 ligase, while the other end of the PROTAC engages the target protein. The C6 linker then bridges these two proteins.
The kinetics of ternary complex formation and dissociation are critical determinants of a PROTAC's degradation efficiency. nih.gov Techniques like Surface Plasmon Resonance (SPR) can be employed to measure the on- and off-rates of these interactions, providing a quantitative measure of complex stability. nih.govacs.org For instance, a slower dissociation rate (longer half-life) of the ternary complex is often correlated with a higher rate of protein degradation. acs.org
Table 1: Key Parameters in Ternary Complex Formation
| Parameter | Description | Relevance to Lenalidomide-CO-C6-Br |
| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of binding between the PROTAC and its protein partners (binary and ternary). | The affinity of the lenalidomide moiety for its E3 ligase and the warhead for the target protein will influence the initial binding events. |
| Cooperativity (α) | A measure of how the binding of the first protein influences the binding of the second protein to the PROTAC. | The C6 linker's flexibility and length will impact the ability of the two proteins to bind simultaneously and favorably, thus affecting cooperativity. |
| Association Rate (kon) | The rate at which the ternary complex forms. | A faster association rate can lead to more rapid onset of protein degradation. |
| Dissociation Rate (koff) | The rate at which the ternary complex breaks apart. | A slower dissociation rate often correlates with more efficient ubiquitination and subsequent degradation. acs.org |
Biophysical Characterization of Substrate Recruitment and Polyubiquitination Events
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the surface of the target protein. This process, known as polyubiquitination, marks the protein for degradation. Several biophysical techniques are instrumental in characterizing these events.
Fluorescence-based assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), are powerful tools for monitoring the formation of the ternary complex in real-time. nih.govportlandpress.com These assays can quantify the proximity between the E3 ligase and the target protein induced by the PROTAC. portlandpress.com
Isothermal Titration Calorimetry (ITC) provides a direct, label-free method to measure the thermodynamic parameters of both binary and ternary complex formation, offering insights into the binding energetics. nih.govportlandpress.com Native mass spectrometry is another valuable technique that can directly observe the formation of the E3-PROTAC-POI ternary complex. nih.gov
The polyubiquitination process itself can be monitored through various biochemical assays. Western blotting using antibodies specific to ubiquitin and the target protein can visualize the increase in ubiquitinated target protein upon treatment with the PROTAC. In vitro ubiquitination assays using purified components (E1, E2, E3, ubiquitin, and target protein) can dissect the specific activity of the PROTAC in promoting this modification.
Mechanistic Pathways of Polyubiquitinated Substrate Recognition and Proteasomal Degradation
The polyubiquitin (B1169507) chain attached to the target protein serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome recognizes and binds to the polyubiquitinated substrate, unfolds it, and proteolytically degrades it into small peptides.
The PROTAC molecule, having catalyzed the ubiquitination, is then released and can engage another target protein molecule, enabling a catalytic cycle of degradation. nih.gov This catalytic nature allows PROTACs to be effective at very low concentrations. nih.gov
Cell-based assays are essential to confirm the final step of proteasomal degradation. Quantification of target protein levels in cells treated with the PROTAC, often by western blot or targeted mass spectrometry, provides a direct measure of degradation efficiency. portlandpress.com To confirm that the observed protein loss is indeed due to proteasomal degradation, cells can be co-treated with a proteasome inhibitor. If the degradation is blocked, it confirms the involvement of the proteasome.
Interplay of Linker Architecture and its Influence on Ternary Complex Geometry and Degradation Efficiency
The linker is a critical determinant of a PROTAC's activity, influencing not only its physicochemical properties but also the geometry and stability of the ternary complex. precisepeg.com The length, rigidity, and attachment points of the linker all play a significant role. precisepeg.com
The C6 alkyl linker in Lenalidomide-CO-C6-Br is a flexible chain. This flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate the optimal orientation of the E3 ligase and the target protein for efficient ubiquitination. However, excessive flexibility can also be detrimental, leading to a less stable ternary complex.
The length of the linker is a crucial parameter. A linker that is too short may cause steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes where the ubiquitination sites on the target protein are not accessible to the E2 enzyme. The optimal linker length is therefore highly dependent on the specific E3 ligase and target protein pair. For some systems, PROTACs with linker atomic lengths of less than 16 atoms have shown preference. mdpi.com
The geometry of the ternary complex, dictated by the linker, directly impacts which lysine (B10760008) residues on the target protein are exposed and available for ubiquitination. The specific lysine residues that are ubiquitinated can influence the efficiency of proteasomal recognition and degradation. Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are invaluable for visualizing the atomic details of these ternary complexes and understanding the role of the linker. nih.govnih.gov
Rational Design and Optimization Strategies for Lenalidomide Co C6 Br Derived Protacs
Structure-Activity Relationship (SAR) Studies Pertinent to Linker Modifications and Exit Vectors
The design of a PROTAC is a multifactorial challenge where the linker and its attachment point to the E3 ligase ligand, known as the exit vector, play a critical role in the ultimate efficacy and selectivity of the molecule. nih.gov For lenalidomide-based ligands, linkers are commonly attached at the C4 or C5 positions of the phthalimide (B116566) ring. sigmaaldrich.comresearchgate.net The choice of this exit vector and the chemical nature of the connection can profoundly influence the degradation of both the intended target and off-target proteins.
Structure-activity relationship (SAR) studies have demonstrated that the vector itself can engage in critical interactions that affect ternary complex formation and stability. Research on pomalidomide-based PROTACs, a close analogue of lenalidomide (B1683929), has shown that common exit vectors such as arylamine, arylether, and arylcarbon can lead to the significant degradation of off-target zinc finger (ZF) proteins. biorxiv.orgnih.govresearchgate.net This off-target activity is often linked to the ability of the linker-vector region to form hydrogen bonds that stabilize the undesired ternary complex between CRBN and a ZF protein. nih.govresearchgate.net
Conversely, modifying the exit vector can mitigate these off-target effects. For instance, PROTACs synthesized using alternative exit vectors, such as piperazine (B1678402) or alkyne functionalities, have been shown to reduce the degradation of ZF proteins, thereby improving the selectivity profile of the degrader. nih.govresearchgate.net These findings underscore that the exit vector is not merely a passive attachment point but an active contributor to the PROTAC's biological activity.
Table 1: Impact of Exit Vector on Off-Target Zinc Finger (ZF) Protein Degradation
| Exit Vector Type | Example Moiety | Observed Off-Target ZF Degradation | Rationale/Key Finding |
|---|---|---|---|
| Arylamine | -NH-Aryl- | High | The NH group acts as a hydrogen-bond donor, stabilizing the off-target ternary complex. nih.govresearchgate.net |
| Arylether | -O-Aryl- | Moderate to High | Flexible exit vectors often induce greater overall ZF degradation. researchgate.net |
| Arylcarbon | -CH2-Aryl- | Moderate | Considered a common exit vector with notable off-target degradation capabilities. biorxiv.org |
| Piperazine | Piperazine ring | Low | Exhibits minimized off-target effects compared to arylamine vectors. nih.gov |
| Alkyne | -C≡C- | Low | Provides a more rigid connection and demonstrates reduced off-target activity. researchgate.net |
Optimization of Linker Length and Composition for Enhanced PROTAC Potency and Selective Degradation
The linker connecting the POI ligand and the E3 ligase ligand is a crucial determinant of a PROTAC's success, influencing its potency, selectivity, and physicochemical properties. nih.govtandfonline.com The optimization of linker length and chemical composition is a cornerstone of rational degrader design. explorationpub.com
The length of the linker is critical for enabling the formation of a productive ternary complex. explorationpub.com If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to the POI and the E3 ligase. explorationpub.com Conversely, if the linker is too long, it may fail to effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. wisc.edu Studies on PROTACs targeting the p38α kinase, which used a thalidomide-based CRBN ligand, found that an optimal linker length of 15-17 atoms was necessary for potent degradation, whereas linkers shorter than 15 atoms were largely ineffective. ub.edu
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Linker Length (Atoms) | Observed p38α Degradation Activity | Reference Finding |
|---|---|---|
| ≤ 8 | No degradation | Linker is likely too short to bridge p38α and CRBN effectively. ub.edu |
| 9-14 | Poor degradation | Sub-optimal length, leading to weak ternary complex formation. ub.edu |
| 15-17 | Optimal degradation | Identified as the optimal length for potent p38α degradation in tested cell lines. ub.edu |
| > 17 | Reduced degradation | Longer linkers can decrease the stability and productivity of the ternary complex. ub.edu |
Application of Computational Chemistry and Structural Biology in PROTAC Design and Predictive Modeling
Given the vast chemical space and complexity of PROTAC design, computational chemistry and structural biology have become indispensable tools for rationalizing SAR and predicting the activity of novel degraders. biosynth.comacs.org These methods provide insights into the structure and dynamics of the ternary complex, guiding the optimization of linkers and ligands. nih.gov
Computational modeling can predict whether a given PROTAC can form a sterically favorable ternary complex. pnas.org Early models often involved docking a PROTAC into its two target proteins and assessing the feasibility of the resulting complex. acs.org More advanced workflows now generate ensembles of possible ternary complexes and use scoring functions to predict which conformations are most likely to lead to successful degradation. pnas.orgacs.org For example, in the development of BTK-targeting PROTACs, a computational approach using a steric scoring scheme successfully predicted that longer linkers would form more stable ternary complexes, a finding that correlated well with experimental data from in vitro FRET assays and cellular degradation studies. pnas.org
Structural biology, particularly X-ray crystallography and cryo-electron microscopy, provides high-resolution snapshots of PROTAC-mediated ternary complexes. nih.govrsc.org These structures are invaluable for understanding the specific molecular interactions that drive complex formation and selectivity. They reveal how the linker can make direct contacts with the proteins and how the E3 ligase ligand can influence the orientation of the target-binding warhead. acs.org This information is critical for validating and refining computational models. Such models can then be used to analyze key factors for successful degradation beyond mere complex formation, such as the conformational flexibility of the complex and the accessibility of lysine (B10760008) residues on the POI surface for ubiquitination. promegaconnections.com
Table 3: General Workflow for Computational PROTAC Design
| Step | Description | Key Objective |
|---|---|---|
| 1. Input Structures | Provide structures of the POI, E3 ligase, and the PROTAC molecule. acs.org | Define the components of the system. |
| 2. Ternary Complex Modeling | Generate an ensemble of possible three-body (POI-PROTAC-E3) complex conformations using docking or other modeling techniques. pnas.orgacs.org | Explore the conformational space of the ternary complex. |
| 3. Scoring and Filtering | Evaluate the generated complexes using a scoring function (e.g., based on energy, sterics, or interface properties) to identify favorable conformations. acs.orgpnas.org | Rank potential complexes by predicted stability and productivity. |
| 4. Ubiquitination Site Analysis | For top-ranked complexes, analyze the distance and orientation between the E2-loaded ubiquitin and accessible lysine residues on the POI surface. promegaconnections.com | Predict the likelihood of successful ubiquitin transfer. |
| 5. Iterative Design | Use the modeling insights to propose modifications to the linker (length, composition, exit vector) to improve predicted degradation. biosynth.com | Guide chemical synthesis towards more potent and selective molecules. |
Targeted Approaches for Modulating Neosubstrate Selectivity in Degrader Design
A critical aspect of designing PROTACs with lenalidomide-based ligands is managing the degradation of endogenous "neosubstrates." Immunomodulatory drugs (IMiDs) like lenalidomide function as molecular glues, altering the surface of CRBN to induce the degradation of proteins not normally targeted by the ligase, such as the transcription factors IKZF1, IKZF3, and the kinase CK1α. rsc.orgbiorxiv.org While the degradation of these neosubstrates is responsible for the therapeutic effects of lenalidomide itself, it represents a potential off-target liability in a PROTAC designed for a different POI.
Recent research has shown that the neosubstrate profile can be precisely controlled through chemical modifications to the lenalidomide core. researchgate.net Specifically, modifications at the 6-position of the lenalidomide scaffold have been identified as essential for controlling neosubstrate selectivity. researchgate.netnih.gov For example, 6-fluoro lenalidomide was found to induce the selective degradation of the desired anticancer neosubstrates IKZF1, IKZF3, and CK1α, while sparing other neosubstrates like SALL4 that are associated with developmental toxicities. researchgate.net
This principle can be directly applied to PROTAC design. By using a selectively modified lenalidomide derivative as the CRBN-recruiting handle, it is possible to create a PROTAC that degrades its intended POI while exhibiting a more favorable and predictable neosubstrate profile. researchgate.netnih.gov A PROTAC built with a 6-fluoro lenalidomide moiety, for instance, would be expected to retain the degradation profile of the parent 6-fluoro lenalidomide, offering a powerful strategy for engineering safer and more selective degraders. researchgate.netnih.gov This targeted approach allows for the uncoupling of desired on-target degradation from undesired neosubstrate effects, marking a significant advance in the rational design of next-generation protein degraders.
Table 4: Neosubstrate Selectivity of Lenalidomide Derivatives
| Compound | Modification | Degradation of IKZF1/IKZF3 | Degradation of CK1α | Degradation of SALL4 | Reference Finding |
|---|---|---|---|---|---|
| Lenalidomide | Unmodified | Yes | Yes | Yes | Degrades a broad profile of neosubstrates. rsc.orgresearchgate.net |
| 6-fluoro lenalidomide | Fluoro group at C6-position | Yes | Yes | No/Reduced | C6 modification is key for controlling neosubstrate selectivity. researchgate.netnih.gov |
| 6-chloro lenalidomide | Chloro group at C6-position | Reduced | N/A | Reduced | Different C6 modifications fine-tune the selectivity profile. researchgate.net |
| 6-trifluoromethyl lenalidomide | CF3 group at C6-position | Reduced | N/A | No | Demonstrates strong selective degradation effects. researchgate.net |
Emerging Research Frontiers and Applications of Lenalidomide Co C6 Br in Chemical Biology
Development of Next-Generation Cereblon-Recruiting Degraders
Lenalidomide-CO-C6-Br is instrumental in the creation of novel PROTACs that leverage the CRBN E3 ligase pathway for targeted protein degradation. tenovapharma.commedchemexpress.com The Lenalidomide (B1683929) component acts as a molecular glue, binding to CRBN, a key protein in the CUL4-RING E3 ubiquitin ligase complex. binasss.sa.crchemrxiv.org This binding event facilitates the recruitment of a target protein, which is bound by a ligand attached to the other end of the PROTAC molecule. google.comgoogle.com The proximity induced by the PROTAC leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. thno.org
The "CO-C6-Br" portion of the molecule refers to a linker and a reactive handle. Specifically, it contains a hexyl chain (C6) attached to the Lenalidomide core via a carbonyl group (CO), and terminating in a bromine atom (Br). This bromide serves as a functional group for straightforward chemical reactions to attach a ligand that targets a specific protein for degradation. tenovapharma.com For instance, Lenalidomide-C6-Br has been utilized in the synthesis of a PROTAC designed to degrade the Epidermal Growth Factor Receptor (EGFR). medchemexpress.com
The development of next-generation degraders using building blocks like Lenalidomide-CO-C6-Br is a significant area of research. These efforts aim to create more potent and selective degraders. For example, researchers are exploring different linker lengths and compositions to optimize the formation of the ternary complex between CRBN, the PROTAC, and the target protein. explorationpub.com The modular nature of PROTACs, enabled by building blocks such as Lenalidomide-CO-C6-Br, allows for the rapid synthesis of libraries of degraders to screen for optimal activity against various protein targets. explorationpub.com
Investigation and Mitigation of Resistance Mechanisms to PROTAC-Mediated Degradation
A significant challenge in the field of targeted protein degradation is the development of resistance to PROTACs. bwise.kr Resistance can arise through various mechanisms, including mutations or downregulation of the components of the E3 ligase machinery, such as CRBN. bwise.krmdpi.com Since Lenalidomide-based PROTACs rely on CRBN for their activity, alterations in this E3 ligase can render the degraders ineffective. binasss.sa.crmdpi.com
Studies have shown that cancer cells can develop resistance to CRBN-based PROTACs through mutations in CRBN that prevent the binding of the Lenalidomide moiety. bwise.kr Downregulation of CRBN expression is another observed resistance mechanism. mdpi.com Understanding these resistance mechanisms is crucial for developing strategies to overcome them.
One approach to mitigate resistance is the development of PROTACs that can recruit alternative E3 ligases. explorationpub.combwise.kr If a cell line becomes resistant to a CRBN-based degrader, a PROTAC that utilizes a different E3 ligase, such as VHL, might still be effective. bwise.kr Furthermore, research into the structural basis of the interaction between Lenalidomide, CRBN, and neosubstrates can inform the design of next-generation degraders that are less susceptible to resistance mutations. chemrxiv.orgacs.org
Utility of Lenalidomide-CO-C6-Br as a Chemical Biology Tool for Functional Protein Knockdown Studies
Beyond its therapeutic potential, Lenalidomide-CO-C6-Br is a valuable tool for basic research in chemical biology. It enables the rapid and reversible knockdown of specific proteins, allowing researchers to study their function in a cellular context. google.comgoogle.com This "chemical knockdown" approach offers advantages over genetic methods like CRISPR or RNAi, as it operates at the protein level and can be temporally controlled.
By conjugating a ligand for a protein of interest to Lenalidomide-CO-C6-Br, scientists can create a PROTAC that specifically degrades that protein. This allows for the investigation of the phenotypic consequences of protein loss with high temporal resolution. For example, this tool can be used to validate drug targets by observing the effects of degrading a particular protein on cell viability or signaling pathways.
The ability to induce protein degradation with a small molecule provides a powerful method for dissecting complex biological processes. It allows for the study of protein function without the need for genetic manipulation, which can sometimes lead to compensatory changes in the cell. The reversible nature of PROTAC-mediated degradation also allows for the study of protein recovery and its effects.
Innovative Methodologies and Future Directions in Targeted Protein Degradation Science
The field of targeted protein degradation is continuously evolving, with ongoing efforts to develop innovative methodologies. The use of well-defined degrader building blocks like Lenalidomide-CO-C6-Br is central to these advancements. tenovapharma.com Future directions in the field include expanding the repertoire of E3 ligases that can be recruited by PROTACs. While CRBN and VHL are the most commonly used, there are over 600 E3 ligases in human cells, presenting a vast landscape for the development of new degrader platforms. explorationpub.com
Another area of innovation is the development of "molecular glues," which are smaller molecules that induce the interaction between an E3 ligase and a target protein without the need for a linker. chemrxiv.orgacs.org Lenalidomide itself is considered a molecular glue as it induces the degradation of neosubstrate proteins like IKZF1 and IKZF3. medchemexpress.comchemrxiv.org Research in this area could lead to the discovery of new molecular glues with novel target specificities.
Furthermore, the development of tissue-specific or cell type-specific PROTACs is a key goal. This could be achieved by designing PROTACs that are preferentially taken up by certain cells or by targeting E3 ligases that are expressed in a tissue-specific manner. The modularity afforded by building blocks like Lenalidomide-CO-C6-Br will be crucial for synthesizing and testing these next-generation degraders.
Q & A
Q. What iterative approaches resolve contradictions in qualitative data (e.g., patient-reported outcomes)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
